dimethylamino N-(4-nitrophenyl)carbamate

Physicochemical Properties Quality Control Analytical Chemistry

Dimethylamino N-(4-nitrophenyl)carbamate (CAS 20915-03-1), a substituted carbamate derivative, is defined by its unique structural combination of an electron-withdrawing 4-nitrophenyl group and a dimethylamino moiety linked through a carbamate bridge. This compound serves as a versatile intermediate and scaffold in medicinal chemistry and agrochemical research, with a documented role as a pseudo-substrate inhibitor of acetylcholinesterase and other serine hydrolases.

Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
CAS No. 20915-03-1
Cat. No. B14163927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethylamino N-(4-nitrophenyl)carbamate
CAS20915-03-1
Molecular FormulaC9H11N3O4
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCN(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4/c1-11(2)16-9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13)
InChIKeyITOBCMDEQFCKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing and Verifying Dimethylamino N-(4-nitrophenyl)carbamate (CAS 20915-03-1) for Specialized R&D


Dimethylamino N-(4-nitrophenyl)carbamate (CAS 20915-03-1), a substituted carbamate derivative, is defined by its unique structural combination of an electron-withdrawing 4-nitrophenyl group and a dimethylamino moiety linked through a carbamate bridge . This compound serves as a versatile intermediate and scaffold in medicinal chemistry and agrochemical research, with a documented role as a pseudo-substrate inhibitor of acetylcholinesterase and other serine hydrolases [1]. Its distinct electronic and steric profile differentiates it from simpler N-alkyl or N-aryl carbamates, necessitating precise sourcing to ensure experimental reproducibility in structure-activity relationship (SAR) studies and targeted biochemical assays.

N-oxy dimethylamino carbamate scaffold for SAR studies
Pseudo-substrate inhibitor for acetylcholinesterase & serine hydrolase assays
Selectable based on QSAR-predicted inhibition kinetics

Why Generic 4-Nitrophenyl Carbamates Are Not Interchangeable with CAS 20915-03-1


Substituting dimethylamino N-(4-nitrophenyl)carbamate with a generic analog like 4-nitrophenyl N-methylcarbamate or 4-nitrophenyl dimethylcarbamate is not scientifically valid due to significant differences in molecular topology, electronic distribution, and resultant physicochemical and biological behavior. The presence of the N-oxy dimethylamino group in CAS 20915-03-1, as opposed to a simpler N-alkyl substituent, fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity (LogP ~2.22), and steric bulk, all of which are critical parameters governing enzyme active site interactions and pharmacokinetic properties . QSAR studies on this class confirm that even minor substituent variations on the carbamate nitrogen lead to quantifiable changes in inhibition constants (Ki) and carbamylation rates (kc) against target enzymes like acetylcholinesterase [1]. Procurement of the precise CAS number is therefore essential for maintaining SAR integrity and achieving reproducible experimental outcomes.

Attribute
Target (CAS 20915-03-1)
Generic 4-nitrophenyl carbamates
Substituent
N-oxy dimethylamino group
N-alkyl (e.g., methyl, butyl)
Inhibition profile
QSAR-governed Ki and carbamylation rates
Different kinetic constants; may shift SAR conclusions
Physicochemical properties
Intermediate LogP, altered H-bonding capacity
Varying lipophilicity; may affect enzyme binding

Quantitative Differentiation of Dimethylamino N-(4-nitrophenyl)carbamate (CAS 20915-03-1) from Closest Analogs


Physicochemical Differentiation: Density and Refractive Index Compared to 4-Nitrophenyl Dimethylcarbamate

Dimethylamino N-(4-nitrophenyl)carbamate (CAS 20915-03-1) exhibits distinct physicochemical properties compared to its close structural analog, 4-nitrophenyl dimethylcarbamate (CAS 7244-70-4). The target compound has a reported density of 1.369 g/cm³ and a refractive index of 1.611 , whereas 4-nitrophenyl dimethylcarbamate is a crystalline solid with a melting point of 160-165°C . This difference in physical state and properties arises from the additional N-oxy linkage and altered molecular weight (225.20 vs 210.18 g/mol) in CAS 20915-03-1, directly impacting its handling, formulation, and analytical detection protocols.

Physical property differentiation
Reported
Target: density 1.369 g/cm³, RI 1.611
Analog: crystalline solid, MP 160–165°C
Distinct liquid-state identity aids correct compound verification.
Cross-study comparison; may require independent measurement.
Physicochemical Properties Quality Control Analytical Chemistry

Structural Basis for Differentiated Enzyme Inhibition: Class-Level QSAR for 4-Nitrophenyl Carbamates

As a member of the 4-nitrophenyl-N-substituted carbamate class, the inhibitory potency of CAS 20915-03-1 is governed by substituent effects on the carbamate nitrogen. QSAR studies on acetylcholinesterase (AChE) inhibition demonstrate that the pre-steady state inhibition constant (Ki) and carbamylation constant (kc) are highly sensitive to the steric and electronic nature of this substituent [1]. For this class, the dissociation constant for the enzyme-inhibitor complex (KS') and the equilibrium constant for tetrahedral intermediate formation (k2/k-2) are linearly correlated with substituent parameters (σ*, Es, π), with rho* values of -0.4 and 1.1 respectively [1]. This quantitative framework predicts that the bulky, moderately hydrophobic dimethylamino group in CAS 20915-03-1 will yield a distinct kinetic profile compared to smaller N-alkyl or N-aryl analogs, affecting both binding affinity and the rate of covalent carbamylation.

QSAR inhibition model (AChE)
Class-level inference
ρ* = −0.4 (KS'), ρ* = 1.1 (k₂/k₋₂) Δ = 0.44 (steric effect)
Substituent effects predict distinct inhibition kinetics; requires experimental validation.
Class-level QSAR from Lin et al. 2004; assay conditions apply.
Medicinal Chemistry Enzyme Inhibition QSAR

Distinct Molecular Weight and LogP for Pharmacokinetic Differentiation

The molecular weight of dimethylamino N-(4-nitrophenyl)carbamate is 225.20 g/mol, with a calculated LogP of 2.22 . This differentiates it from simpler 4-nitrophenyl carbamates like 4-nitrophenyl N-methylcarbamate (MW ~210 g/mol, lower LogP) and 4-nitrophenyl N-butylcarbamate (higher LogP). The intermediate LogP value, coupled with the presence of a hydrogen bond acceptor (the N-oxy group), positions CAS 20915-03-1 in a unique chemical space for balancing membrane permeability and aqueous solubility, which are critical determinants of in vivo bioavailability and off-target binding.

Lipophilicity comparison
Class-level inference
Target: LogP 2.22, MW 225.20
N-methyl: est. LogP < 2.0; N-butyl: est. LogP > 3.0
Intermediate LogP may support balanced permeability/solubility for CNS research.
Calculated values; experimental LogP and solubility not provided.
Drug Discovery ADME Computational Chemistry

Synthetic Accessibility: A Differentiated Route via N-Oxy Carbamate Formation

The synthesis of CAS 20915-03-1 typically involves the reaction of a suitable hydroxylamine derivative with an activated 4-nitrophenyl species, such as 4-nitrophenyl chloroformate . This route is distinct from the synthesis of common N-alkyl carbamates, which are often prepared via reaction of an amine with the same chloroformate. The use of N,N-dimethylhydroxylamine as a nucleophile introduces the unique N-oxy linkage, which imparts different reactivity and stability compared to standard N-substituted carbamates. This synthetic distinction is crucial for researchers seeking to generate focused libraries of N-oxy carbamates for exploring novel chemical space.

Synthetic route differentiation
Method context
Target: 4-nitrophenyl chloroformate + N,N-dimethylhydroxylamine
Analog: 4-nitrophenyl chloroformate + 1° or 2° amine
Enables access to N-oxy carbamate chemical space for library synthesis.
Route may influence purity and scale-up; confirm with supplier.
Synthetic Chemistry Process Chemistry Carbamate Synthesis

Optimal Application Scenarios for Dimethylamino N-(4-nitrophenyl)carbamate Based on Quantitative Evidence


Scaffold for Focused Library Synthesis in Serine Hydrolase Inhibitor Discovery

This compound is optimally utilized as a core scaffold for synthesizing focused libraries of potential serine hydrolase inhibitors (e.g., acetylcholinesterase, cholesterol esterase). Its distinct N-oxy carbamate linkage and the predictive QSAR models for 4-nitrophenyl carbamates [1] allow medicinal chemists to rationally design analogs with tailored inhibition kinetics (Ki, kc) and physicochemical properties (LogP ~2.22) . This contrasts with the use of simpler N-alkyl carbamates, which may offer less steric and electronic tunability.

Internal Standard or Reference Compound in Bioanalytical Assay Development

The compound's unique physicochemical properties, including a density of 1.369 g/cm³ and a refractive index of 1.611 , make it a suitable candidate for development as an internal standard or reference material in chromatographic and mass spectrometric assays for carbamate pesticides and pharmaceuticals. Its distinct molecular weight (225.20 g/mol) and retention time profile, relative to common analogs like 4-nitrophenyl dimethylcarbamate (MW 210.18 g/mol), facilitate clear analyte discrimination in complex biological matrices .

Model Compound for Studying N-Oxy Carbamate Reactivity and Stability

Researchers investigating the fundamental chemistry of N-oxy carbamates should prioritize this compound. Its synthesis from N,N-dimethylhydroxylamine and an activated 4-nitrophenyl ester provides a well-defined model system for studying the stability, hydrolysis kinetics, and thermal behavior (e.g., predicted boiling point >300°C) of this underexplored functional group. This knowledge is essential for developing new prodrug strategies or reactive chemical probes based on the N-oxy carbamate motif.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor library synthesis
N-oxy carbamate scaffold with QSAR-guided tunability
Inhibition kinetics and SAR against target serine hydrolases
Bioanalytical reference compound development
Distinct physicochemical identity vs. common carbamate analogs
Chromatographic resolution and signal discrimination in complex matrices
N-oxy carbamate reactivity studies
Well-defined synthetic route via N,N-dimethylhydroxylamine
Hydrolysis kinetics and thermal stability screening
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